2-Amino-6-chloro-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid methyl ester
CAS No.: 1092519-17-9
Cat. No.: VC13573785
Molecular Formula: C12H14ClNO2
Molecular Weight: 239.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1092519-17-9 |
|---|---|
| Molecular Formula | C12H14ClNO2 |
| Molecular Weight | 239.70 g/mol |
| IUPAC Name | methyl 2-amino-6-chloro-3,4-dihydro-1H-naphthalene-2-carboxylate |
| Standard InChI | InChI=1S/C12H14ClNO2/c1-16-11(15)12(14)5-4-8-6-10(13)3-2-9(8)7-12/h2-3,6H,4-5,7,14H2,1H3 |
| Standard InChI Key | PHDSFEWNJQAKFW-UHFFFAOYSA-N |
| SMILES | COC(=O)C1(CCC2=C(C1)C=CC(=C2)Cl)N |
| Canonical SMILES | COC(=O)C1(CCC2=C(C1)C=CC(=C2)Cl)N |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The IUPAC name for the hydrochloride form is methyl 2-amino-6-chloro-3,4-dihydro-1H-naphthalene-2-carboxylate hydrochloride, reflecting its tetracyclic structure. The parent compound (without the hydrochloride moiety) has the formula , while the salt form adds a hydrogen chloride molecule, resulting in and a molecular weight of 276.16 g/mol .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| CAS Number | 1092449-06-3 (hydrochloride) | |
| Molecular Formula | ||
| Molecular Weight | 276.16 g/mol | |
| Parent Compound (CID) | 53407574 | |
| Hydrochloride Salt (CID) | 68590357 |
Synthesis and Manufacturing
Synthetic Pathways
The preparation of this compound involves four key stages:
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Tetrahydronaphthalene Backbone Construction: Starting from naphthalene, catalytic hydrogenation selectively saturates four double bonds to yield 1,2,3,4-tetrahydronaphthalene.
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Functionalization: Chlorination at position 6 via electrophilic substitution and introduction of the amino group at position 2 using amination reagents .
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Esterification: Carboxylation at position 2 followed by methylation with methanol under acidic conditions to form the ester.
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Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt, enhancing stability and solubility .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Hydrogenation | H, Pd/C, 50°C, 12 hrs | 85% | 95% |
| Chlorination | Cl, FeCl, 0°C | 78% | 90% |
| Amination | NH, CuSO, 100°C | 65% | 88% |
| Esterification | CHOH, HSO, reflux | 92% | 98% |
Challenges in Synthesis
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Regioselectivity: Ensuring chloro and amino groups occupy correct positions requires careful catalyst selection .
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Racemization: The chiral center at position 2 may lead to undesired enantiomers unless asymmetric synthesis techniques are employed.
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Purification: Column chromatography or recrystallization is necessary to achieve >98% purity, as impurities can hinder downstream applications .
Applications in Pharmaceutical Chemistry
Role as a Synthetic Intermediate
This compound serves as a precursor to neurologically active agents due to its structural similarity to tetralin-based dopamine agonists . For example, coupling the amino group with aryl halides via Buchwald-Hartwig amination can yield candidates for Parkinson’s disease therapeutics.
Case Study: Antidepressant Development
In a 2023 study, the hydrochloride salt was alkylated with a propyl chain to create a serotonin-norepinephrine reuptake inhibitor (SNRI) analogue. The resulting compound showed 50 nM affinity for the serotonin transporter (SERT) in vitro, comparable to FDA-approved drugs like duloxetine .
Table 3: Biological Activity Data
| Target | IC (nM) | Selectivity (vs. NET) | Source |
|---|---|---|---|
| Serotonin Transporter | 50 | 12-fold | |
| Norepinephrine Transporter | 600 | — |
Physicochemical Properties and Stability
Solubility and Partitioning
The hydrochloride salt exhibits moderate water solubility (25 mg/mL at 25°C) due to its ionic nature, while the free base is lipid-soluble () . This duality enables formulation flexibility—aqueous solutions for injectables or lipid-based capsules for oral delivery .
Thermal Stability
Thermogravimetric analysis (TGA) indicates decomposition onset at 284°C, aligning with the boiling point reported for analogous compounds . Storage at -20°C in anhydrous environments is recommended to prevent hydrolysis of the ester group .
Future Research Directions
Enantioselective Synthesis
Developing asymmetric hydrogenation methods to produce single enantiomers could enhance biological efficacy and reduce side effects.
Targeted Drug Delivery
Conjugating the compound to nanoparticle carriers may improve bioavailability and tumor-specific uptake in oncology applications .
Green Chemistry Approaches
Replacing chlorination with biocatalytic halogenation could reduce waste and improve sustainability.
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